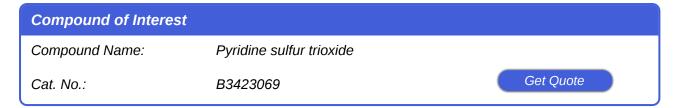


A Technical Guide to the Spectroscopic Data of Pyridine Sulfur Trioxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **pyridine sulfur trioxide** (C₅H₅NSO₃), a stable and versatile reagent widely used in organic synthesis, particularly for sulfonation reactions. The data presented herein is essential for the characterization and quality control of this important compound.

Overview of Spectroscopic Data

The structural confirmation of **pyridine sulfur trioxide** is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **pyridine sulfur trioxide** in solution. Both ¹H and ¹³C NMR are routinely used for its characterization.

¹H NMR Data

The ¹H NMR spectrum of **pyridine sulfur trioxide** is expected to show signals corresponding to the protons of the pyridine ring.



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Η-2, Η-6 (α)	Data not explicitly found in search results	d (doublet)	Data not explicitly found
Η-4 (γ)	Data not explicitly found in search results	t (triplet)	Data not explicitly found
Η-3, Η-5 (β)	Data not explicitly found in search results	t (triplet)	Data not explicitly found



¹H NMR spectral data is available and has been recorded on instruments such as the Varian CFT-20.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the pyridine ring.

Carbon	Chemical Shift (δ) ppm	
C-2, C-6 (a)	Data not explicitly found in search results	
C-4 (y)	Data not explicitly found in search results	
C-3, C-5 (β)	Data not explicitly found in search results	





A ¹³C NMR spectrum for **pyridine sulfur trioxide** is available through chemical databases.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **pyridine sulfur trioxide**. The key vibrational bands are associated with the pyridine ring and the sulfur trioxide moiety.[3]

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C-H stretching (pyridine)	3078, 3015	Data not explicitly found
Ring stretching (pyridine)	1632, 1602, 1552, 1486, 1433, 1201	Data not explicitly found
S=O stretching	Data not explicitly found	Strong



Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-IR spectra are available.[1][4] The C-H stretching modes of the pyridine ring are expected in the region of 3000-3100 cm⁻¹.[5] The pyridine ring stretching modes are reported at 1632, 1602, 1486, and 1433 cm⁻¹ in the IR spectrum.[5] For the **pyridine sulfur trioxide** complex, bands at 1552 and 1201 cm⁻¹ in the IR spectrum are assigned as pyridine ring stretching modes.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **pyridine sulfur trioxide** and can provide information about its fragmentation pattern.



Parameter	Value
Molecular Formula	C5H5NO3S
Molecular Weight	159.17 g/mol [1]
Exact Mass	158.99901420 Da[1]
Method	GC-MS data is available.[1]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While specific parameters may vary between instruments, the following provides a general guideline.

NMR Spectroscopy (General Protocol) A general procedure for acquiring NMR spectra involves dissolving the sample in a suitable deuterated solvent and placing it in an NMR tube.[6]

- Sample Preparation: Dissolve approximately 5-10 mg of pyridine sulfur trioxide in a deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in polar organic solvents[7]
 [8]) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for ¹H or ¹³C NMR.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
- Acquisition: Acquire the spectrum using appropriate pulse sequences. For ¹H NMR, a
 sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR,
 a larger number of scans is typically required.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[6]

Infrared (IR) Spectroscopy (General Protocol) FT-IR spectra of solid samples are often recorded using KBr pellets or as a mull. ATR-IR is another common technique.[1]



- Sample Preparation (ATR-IR): Place a small amount of the solid **pyridine sulfur trioxide** sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
- Instrumentation: An example of an instrument used for such analysis is a Bruker IFS 66v FT-IR/FT-Raman spectrometer.[9]

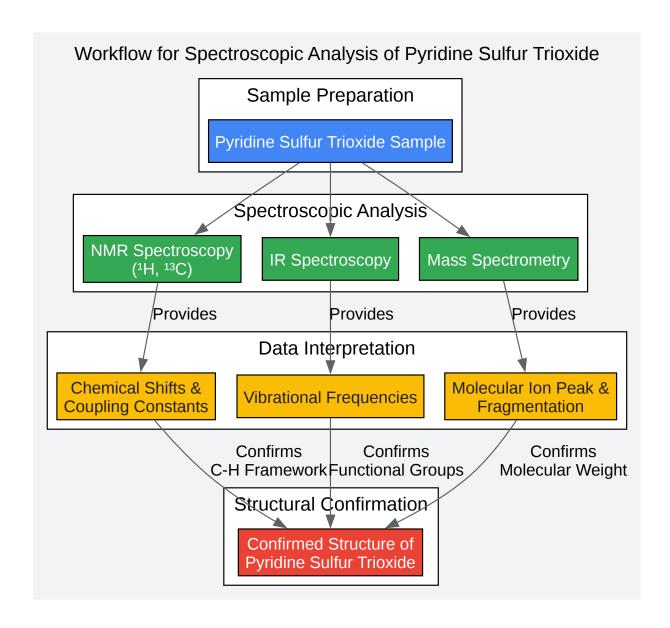
Mass Spectrometry (General Protocol)

- Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample would be dissolved in a volatile solvent and injected into the gas chromatograph.
- Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **pyridine sulfur trioxide** using the spectroscopic techniques discussed.





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Caption: Spectroscopic analysis workflow for **pyridine sulfur trioxide**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Pyridine Sulfur Trioxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423069#spectroscopic-data-nmr-ir-ms-of-pyridine-sulfur-trioxide]

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